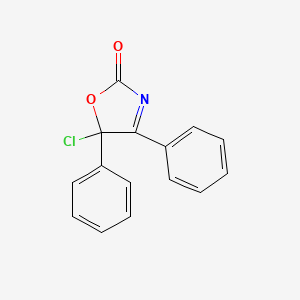
3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione is a naturally occurring compound isolated from the heartwood of Cedrus deodara . This compound has garnered attention due to its potential medicinal properties, particularly its anxiolytic and antidepressant activities . It is characterized by its unique structure, which includes two 3,4-dimethoxyphenyl groups attached to a furan-2,5-dione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The compound can be synthesized through the extraction of the heartwood of Cedrus deodara. The dried heartwood is powdered and extracted with 95% ethanol at 60–65°C for 4 hours . The ethanol extract is then evaporated under reduced pressure to yield a dark brown semi-solid residue. This residue is further purified using High-Performance Liquid Chromatography (HPLC) on a reverse-phase C-18 column with a methanol-water mobile phase .
Industrial Production Methods
While specific industrial production methods for 3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione are not well-documented, the extraction and purification process described above can be scaled up for industrial applications. The use of HPLC and other chromatographic techniques ensures the purity and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the furan-2,5-dione core to a more saturated structure.
Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinones, reduced furan derivatives, and substituted phenyl compounds.
Aplicaciones Científicas De Investigación
3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione has several scientific research applications:
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The anxiolytic and antidepressant effects of 3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione are believed to be mediated through its interaction with the central nervous system . The compound increases the levels of serotonin and noradrenaline in the brain, which are neurotransmitters involved in mood regulation . Additionally, it may modulate the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability .
Comparación Con Compuestos Similares
Similar Compounds
- Cedeodarin (6-methyltaxifolin)
- Wikstromol
- Dihydromyricetin (ampelopsin)
- Cedrin (6-methyldihydromyricetin)
- Cedrinoside
- Deodarin
- (-)-Nortrachelogenin
- (-)-Matairesinol
- Dibenzylbutyrolactollignan (4,4’,9-trihydroxy-3,3’-dimethoxy-9,9’-epoxylignan)
Uniqueness
3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione stands out due to its dual anxiolytic and antidepressant activities, which are not commonly observed in similar compounds
Propiedades
Número CAS |
119755-10-1 |
|---|---|
Fórmula molecular |
C20H18O7 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
3,4-bis(3,4-dimethoxyphenyl)furan-2,5-dione |
InChI |
InChI=1S/C20H18O7/c1-23-13-7-5-11(9-15(13)25-3)17-18(20(22)27-19(17)21)12-6-8-14(24-2)16(10-12)26-4/h5-10H,1-4H3 |
Clave InChI |
BVBPNZGHDANZJT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=C(C(=O)OC2=O)C3=CC(=C(C=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


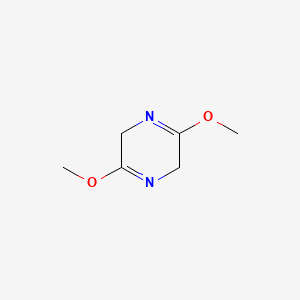
![2-[(5-Phenylpent-4-en-1-yl)oxy]oxane](/img/structure/B14294888.png)
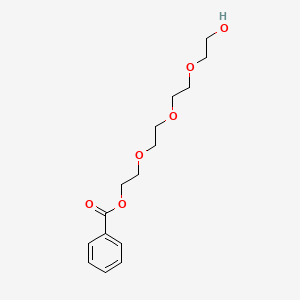
![[(4-Ethenylphenyl)methylene]bis(triethylsilane)](/img/structure/B14294895.png)


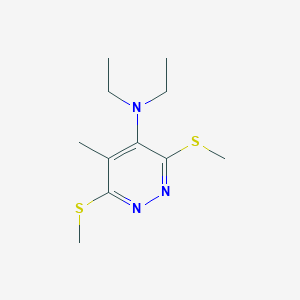
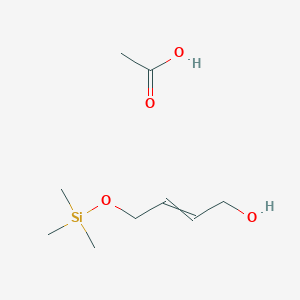

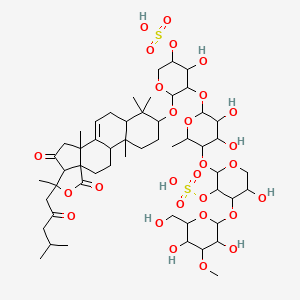


![3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine](/img/structure/B14294960.png)
